ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzodioxole moiety, a pyrimidine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of appropriate aldehydes or ketones with urea or thiourea in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-methyl-3,4-dihydro-1H-pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-ethyl-3,4-dihydro-1H-pyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H20N2O5 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-3-5-11-14(16(20)22-4-2)15(19-17(21)18-11)10-6-7-12-13(8-10)24-9-23-12/h6-8,15H,3-5,9H2,1-2H3,(H2,18,19,21) |
InChI Key |
ROUIFMYBELJXEB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Origin of Product |
United States |
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